N-(acenaphtho[1,2-d]thiazol-8-yl)cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-acenaphthyleno[1,2-d][1,3]thiazol-8-ylcyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2OS/c20-16(10-7-8-10)19-17-18-14-11-5-1-3-9-4-2-6-12(13(9)11)15(14)21-17/h1-6,10H,7-8H2,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REHKSLHMQBRSLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC3=C(S2)C4=CC=CC5=C4C3=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Acenaphthene Derivatives with Thioamide Precursors
Thiazole rings are classically synthesized via the reaction of α-haloketones with thioamides or thioureas. For the acenaphtho[1,2-d]thiazole system, acenaphthene-1,2-dione can undergo bromination at the α-position, followed by cyclocondensation with thiourea derivatives (Fig. 1A).
Example Protocol (Adapted from):
- Bromination : Treat acenaphthene-1,2-dione with N-bromosuccinimide (NBS) in dichloromethane at 0°C to yield α-bromoacenaphthenedione.
- Thiazole Formation : React the α-bromo derivative with thiourea in ethanol under reflux (12 h). The thiazole ring forms via nucleophilic displacement of bromide by sulfur, followed by cyclodehydration.
Key Data:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Bromination | NBS, CH₂Cl₂ | 0°C, 2 h | 85% |
| Cyclocondensation | Thiourea, EtOH | Reflux, 12 h | 72% |
Multi-Component Cascade Reactions
Multi-component reactions (MCRs) offer atom-efficient routes to fused thiazoles. A five-component cascade reported for thiazolo[3,2-a]pyridines can be adapted by substituting acenaphthenequinone for acetophenone derivatives (Fig. 1B).
- Combine acenaphthenequinone, cyanoacetohydrazide, aromatic aldehyde, 1,1-bis(methylthio)-2-nitroethylene, and cysteamine hydrochloride in ethanol.
- Reflux for 24 h to facilitate domino N,S-acetal formation, Knoevenagel condensation, and cyclization.
Advantages:
- Single-pot synthesis reduces purification steps.
- High functional group tolerance (e.g., nitro, cyano).
Amidation of the Thiazole Amine
The final step involves coupling the acenaphthothiazole amine with cyclopropanecarbonyl chloride. Two approaches are viable:
Direct Amidation in Anhydrous Conditions
- Dissolve acenaphtho[1,2-d]thiazol-8-amine in dry xylene.
- Add cyclopropanecarbonyl chloride dropwise at 150°C under nitrogen.
- Reflux for 1 h, then cool and precipitate the product with ethanol.
Yield Optimization:
Schotten-Baumann Reaction
Alternative Method:
- Suspend the amine in aqueous NaOH.
- Add cyclopropanecarbonyl chloride in dichloromethane at 0°C.
- Stir vigorously for 2 h, extract with DCM, and concentrate.
Limitations:
- Lower yields (50–60%) due to competing hydrolysis.
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions
N-(acenaphtho[1,2-d]thiazol-8-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like N-bromosuccinimide (NBS), reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Research indicates that N-(acenaphtho[1,2-d]thiazol-8-yl)cyclopropanecarboxamide exhibits significant anticancer properties. Studies have shown that the compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent .
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. In vitro studies demonstrate that this compound possesses activity against several bacterial strains, including resistant strains of Staphylococcus aureus. This suggests potential applications in developing new antibiotics .
3. Neuroprotective Effects
Recent investigations have highlighted the neuroprotective effects of this compound in models of neurodegenerative diseases such as Alzheimer’s disease. It appears to mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in the progression of neurodegenerative disorders .
Materials Science
1. Organic Electronics
this compound has been explored as a material for organic semiconductors due to its favorable electronic properties. Its incorporation into organic light-emitting diodes (OLEDs) has shown promise in enhancing device performance by improving charge transport and stability .
2. Photovoltaics
In the field of solar energy, this compound has been investigated as a potential component in organic photovoltaic cells. Its ability to absorb light efficiently and convert it into electrical energy positions it as a valuable material in the development of next-generation solar cells .
Environmental Applications
1. Environmental Monitoring
The compound's unique chemical properties make it suitable for use in environmental monitoring applications. It can be utilized as a marker for detecting specific pollutants or contaminants in water sources due to its stability and detectability at low concentrations .
2. Bioremediation
this compound may also play a role in bioremediation strategies aimed at degrading hazardous waste materials. Preliminary studies suggest that certain microbial strains can utilize this compound as a carbon source, thereby facilitating the breakdown of more complex pollutants.
Case Study 1: Anticancer Efficacy
A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a 70% reduction in cell viability after 48 hours of exposure. The study utilized various assays to evaluate apoptosis and cell cycle distribution, confirming the compound's potential as an anticancer agent.
Case Study 2: Antimicrobial Activity
In an investigation assessing the antimicrobial properties against resistant bacterial strains, this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics. This case study highlights its potential for development into therapeutic agents against antibiotic-resistant infections.
Mechanism of Action
The mechanism of action of N-(acenaphtho[1,2-d]thiazol-8-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring and exhibit similar biological activities.
Acenaphthoquinone Derivatives: These compounds have similar structural features and are used in various chemical and biological applications.
Uniqueness
N-(acenaphtho[1,2-d]thiazol-8-yl)cyclopropanecarboxamide is unique due to its combination of acenaphthoquinone and thiazole moieties with a cyclopropanecarboxamide group. This unique structure provides distinct chemical and biological properties that are not found in other similar compounds.
Biological Activity
N-(acenaphtho[1,2-d]thiazol-8-yl)cyclopropanecarboxamide (CAS No. 536729-71-2) is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features, which combine acenaphthoquinone and thiazole moieties with a cyclopropanecarboxamide group. This article explores the biological activity of this compound, focusing on its potential applications in drug development, mechanisms of action, and relevant research findings.
Chemical Structure
The compound's structure can be represented as follows:
This structure incorporates a thiazole ring, which is known for its biological activity, particularly in antimicrobial and anticancer applications.
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions starting from acenaphthoquinone. A common method includes the reaction of acenaphthoquinone with aryl or alkyl isothiocyanates and amines in the presence of catalysts such as spinel NiFe₂O₄ nanoparticles in aqueous ethanol. This method emphasizes green chemistry principles by utilizing recyclable catalysts and solvent systems to enhance sustainability in chemical processes.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has been tested against breast cancer (MCF-7) and lung cancer (A549) cell lines, demonstrating IC₅₀ values in the low micromolar range. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
Antimicrobial Activity
The compound also shows promising antimicrobial properties. It has been evaluated against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values suggest that it possesses effective antibacterial activity, comparable to standard antibiotics like ciprofloxacin. The thiazole moiety is believed to play a crucial role in this bioactivity by interacting with bacterial enzymes.
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : The thiazole ring may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with specific receptors may lead to altered signaling pathways associated with cell growth and survival.
These interactions can result in various biological effects, including apoptosis in cancer cells and inhibition of bacterial growth.
Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their anticancer properties. The lead compound exhibited selective toxicity towards cancer cells while sparing normal cells. The study highlighted the importance of structural modifications to enhance potency and selectivity.
Study 2: Antimicrobial Activity Assessment
Another investigation assessed the antimicrobial activity of this compound against resistant strains of bacteria. The results indicated that this compound not only inhibited bacterial growth but also demonstrated synergistic effects when combined with conventional antibiotics. This suggests potential applications in treating multidrug-resistant infections.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| N-(acenaphtho[1,2-d]thiazol-8-yl)-4-chlorobenzamide | Anticancer & Antimicrobial | Presence of 4-chlorobenzamide group |
| Sulfathiazole | Antimicrobial | Established antibiotic properties |
| Ritonavir | Antiviral | Specificity towards HIV protease |
This compound is unique due to its dual potential as an anticancer and antimicrobial agent, which is not commonly found among similar compounds.
Q & A
Q. How can reaction kinetics data inform mechanistic pathways for cyclopropane-thiazole coupling?
- Methodological Answer :
- Rate Law Determination : Monitor reaction progress via in-situ IR or LC-MS to derive rate constants.
- Isotope Effects : Compare kH/kD for proton transfer steps using deuterated reagents .
- Eyring Analysis : Calculate activation parameters (ΔH‡, ΔS‡) to distinguish concerted vs. stepwise mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
